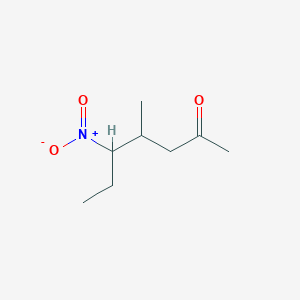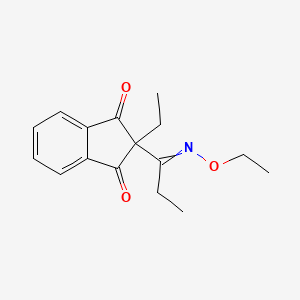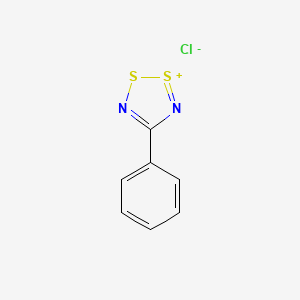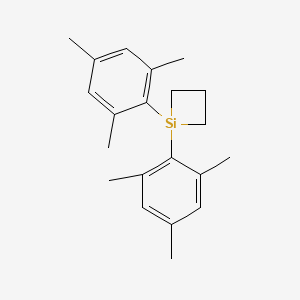
1,1-Bis(2,4,6-trimethylphenyl)siletane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(2,4,6-trimethylphenyl)siletane is a unique organosilicon compound characterized by its siletane core, where silicon is bonded to two 2,4,6-trimethylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(2,4,6-trimethylphenyl)siletane typically involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with silicon tetrachloride. The reaction is carried out in an inert atmosphere to prevent the formation of unwanted by-products. The general reaction conditions include:
Reagents: 2,4,6-trimethylphenylmagnesium bromide, silicon tetrachloride
Solvent: Anhydrous ether
Temperature: Room temperature to reflux
Atmosphere: Inert (e.g., nitrogen or argon)
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions: 1,1-Bis(2,4,6-trimethylphenyl)siletane can undergo various chemical reactions, including:
Oxidation: The silicon center can be oxidized to form silanols or siloxanes.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Hydrosilylation: The silicon-hydrogen bond can participate in hydrosilylation reactions with alkenes or alkynes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Hydrosilylation: Catalysts such as platinum or rhodium complexes under mild to moderate temperatures.
Major Products:
Oxidation: Silanols, siloxanes
Substitution: Halogenated or nitro-substituted derivatives
Hydrosilylation: Organosilicon compounds with various functional groups
科学研究应用
1,1-Bis(2,4,6-trimethylphenyl)siletane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Materials Science:
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as a component in high-performance materials.
作用机制
The mechanism of action of 1,1-Bis(2,4,6-trimethylphenyl)siletane largely depends on the specific reaction or application. In general, the silicon center can act as a nucleophile or electrophile, depending on the reaction conditions. The phenyl groups provide steric protection and can influence the reactivity of the silicon center. The molecular targets and pathways involved would vary based on the specific application, such as catalysis or material synthesis.
相似化合物的比较
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Another organosilicon compound with similar phenyl groups but different core structure.
1,4-Bis(trimethylsilyl)benzene: Contains silicon atoms bonded to a benzene ring, offering different reactivity and applications.
Uniqueness: 1,1-Bis(2,4,6-trimethylphenyl)siletane is unique due to its siletane core, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds. The presence of two bulky 2,4,6-trimethylphenyl groups provides steric hindrance, influencing its reactivity and stability.
属性
CAS 编号 |
63491-93-0 |
|---|---|
分子式 |
C21H28Si |
分子量 |
308.5 g/mol |
IUPAC 名称 |
1,1-bis(2,4,6-trimethylphenyl)siletane |
InChI |
InChI=1S/C21H28Si/c1-14-10-16(3)20(17(4)11-14)22(8-7-9-22)21-18(5)12-15(2)13-19(21)6/h10-13H,7-9H2,1-6H3 |
InChI 键 |
HFVPPWNGDBOLEW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)[Si]2(CCC2)C3=C(C=C(C=C3C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


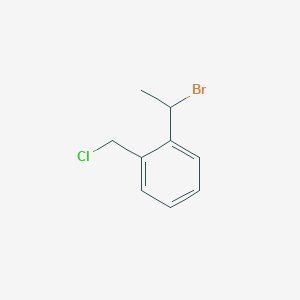
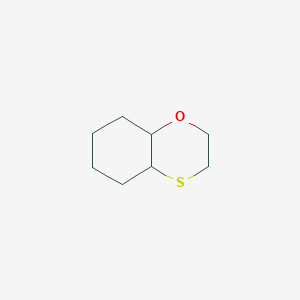



![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
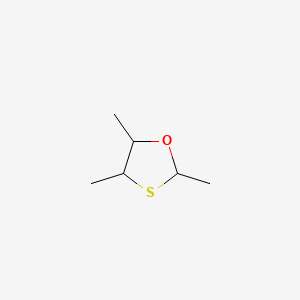
![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)
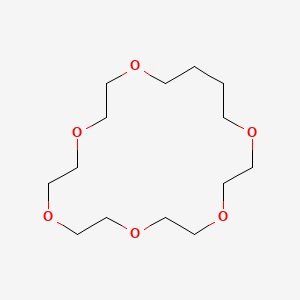

![Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol](/img/structure/B14498480.png)
